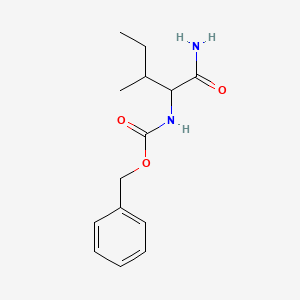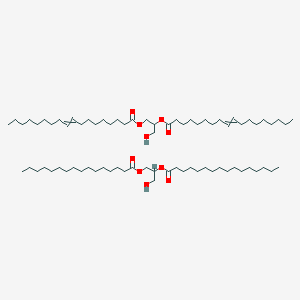
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid: is a compound that combines two distinct chemical entities: tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound. The 2-hydroxy-2-phenylacetic acid component adds a phenyl ring and a hydroxyl group, contributing to the compound’s overall chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminocyclohexyl)carbamate typically involves the protection of the amine group using tert-butyl carbamate. This can be achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
For the synthesis of 2-hydroxy-2-phenylacetic acid, a common method involves the oxidation of mandelic acid. This can be done using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Benzoylformic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(2-aminocyclohexyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design .
Medicine: In medicine, 2-hydroxy-2-phenylacetic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: Industrially, these compounds are used in the production of polymers, coatings, and adhesives. Their unique chemical properties make them suitable for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-aminocyclohexyl)carbamate involves the formation of stable carbamate linkages, which protect the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection is required .
2-Hydroxy-2-phenylacetic acid exerts its effects through its hydroxyl and phenyl groups, which can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in organic synthesis.
N-Boc-ethylenediamine: Similar protecting group for diamines.
Uniqueness: The combination of tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid in a single compound provides unique chemical properties that are not found in the individual components. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C19H30N2O5 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H22N2O2.C8H8O3/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12;9-7(8(10)11)6-4-2-1-3-5-6/h8-9H,4-7,12H2,1-3H3,(H,13,14);1-5,7,9H,(H,10,11) |
Clave InChI |
HAQTXHODPIHEOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)


![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)



![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
